N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chlorofluorobenzyl group, a pyrazole ring, a nitrophenyl group, and a triazolopyrimidine core.
Preparation Methods
The synthesis of N7-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and triazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~7~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include those with related structural features, such as:
- 2-CHLORO-7-NITROQUINOXALINE
- 6-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE
- 1-CHLORO-2-TRIFLUOROMETHYL-NAPHTHALENE Compared to these compounds, N7-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14ClFN8O3 |
---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H14ClFN8O3/c23-16-5-2-6-17(24)15(16)11-30-8-7-20(29-30)28-21(33)19-10-18(27-22-25-12-26-31(19)22)13-3-1-4-14(9-13)32(34)35/h1-10,12H,11H2,(H,28,29,33) |
InChI Key |
CFJKBVKMCMIHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=NC=NN3C(=C2)C(=O)NC4=NN(C=C4)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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